1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone
Description
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone is a halogenated trifluoroacetophenone derivative with the molecular formula C₈H₃BrF₄O. Its structure features a phenyl ring substituted with bromine (Br) at the 2-position and fluorine (F) at the 4-position, attached to a trifluoroacetyl group (–COCF₃). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The electron-withdrawing trifluoroacetyl group enhances electrophilicity, making it reactive in cross-coupling reactions such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWBMSWTKZOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organometallic Coupling with Trifluoroacetylating Agents
A widely employed method involves the use of Grignard reagents derived from halogenated aromatic precursors. For example, 2-bromo-4-fluorophenylmagnesium bromide is reacted with N-(trifluoroacetyl)piperidine in anhydrous tetrahydrofuran (THF) under inert conditions. This method, adapted from analogous syntheses of related trifluoromethyl ketones, proceeds via a two-step mechanism:
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Formation of the Grignard Reagent :
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Trifluoroacetylation :
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 2.5 h (total) |
| Solvent | THF |
| Temperature Range | 0°C → RT |
| Purity (HPLC) | >98% |
Friedel-Crafts Acylation with Trifluoroacetic Anhydride
Electrophilic Aromatic Substitution
While less common due to the electron-withdrawing nature of fluorine and bromine substituents, Friedel-Crafts acylation can be feasible under highly activated conditions. This method involves:
Challenges and Optimizations:
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Regioselectivity : The bromine and fluorine substituents direct acylation to the para position relative to bromine, but competing side reactions necessitate careful stoichiometric control.
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Yield Enhancement : Use of excess TFAA (3 eq) and catalytic BF₃ (10 mol%) improves yields to 40–50%.
Suzuki-Miyaura Cross-Coupling for Advanced Intermediates
Palladium-Catalyzed Coupling
For functionalized derivatives, Suzuki coupling enables the introduction of the trifluoroacetyl group via boronic acid intermediates:
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Substrate : 2-bromo-4-fluorophenylboronic acid
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Partner : Trifluoroacetyl chloride
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : 1,4-dioxane/water (9:1 v/v)
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Temperature : 100°C, 12 h.
Outcomes:
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Yield : 55–65%
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Byproducts : Hydrolysis of the trifluoroacetyl group to carboxylic acid (<5%).
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patents describe scalable processes using continuous flow reactors to enhance efficiency:
Advantages:
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Reduced side reactions due to precise temperature control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Grignard Reaction | 60–70 | >98 | High | 12–15 |
| Friedel-Crafts | 40–50 | 90–95 | Moderate | 8–10 |
| Suzuki Coupling | 55–65 | 95–97 | Low | 20–25 |
| Continuous Flow | 70–75 | >99 | High | 10–12 |
Reaction Mechanism and Kinetic Studies
Trifluoroacetylation Kinetics
Studies using in situ NMR spectroscopy reveal:
Side Reactions and Mitigation
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Hydration of Trifluoroacetyl Group : Forms geminal diol intermediates, minimized by anhydrous conditions.
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Protodebromination : Occurs at >80°C, avoided by maintaining temperatures below 50°C.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The biological and chemical properties of trifluoroacetophenone derivatives are highly sensitive to substituent positions. Below is a comparison with key analogs:
Reactivity in Cross-Coupling Reactions
The trifluoroacetyl group and halogen positioning significantly influence Suzuki-Miyaura coupling efficiency:
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (para-bromo) is widely used in coupling with boronic acids to synthesize biaryl ketones, achieving >95% enantiomeric excess (ee) in enzymatic reductions .
- This compound may exhibit slower coupling rates due to steric hindrance from the ortho-bromo group, though fluorine at the para position could stabilize transition states via resonance effects .
Crystallographic and Hydrogen-Bonding Behavior
Crystal structures of analogs reveal the role of fluorine in intermolecular interactions:
- In 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone, fluorine participates in N–H⋯F hydrogen bonds, stabilizing the 3D network .
Pharmacological Potential
- 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone acts as a slow-binding acetylcholinesterase inhibitor, highlighting the importance of substituent bulk in target engagement .
- The dichloro analog (1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone) is a key intermediate in Sarolaner, a veterinary antiparasitic agent .
Biological Activity
Overview
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound notable for its unique structural features, including bromine and fluorine substitutions along with a trifluoromethyl group. This compound has garnered attention in various fields of scientific research, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it possesses a complex structure that contributes to its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable candidate for drug development and biochemical assays.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃BrF₄O |
| IUPAC Name | This compound |
| CAS Number | Not specified |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. For instance, the compound has been investigated for its effects on cholinesterase enzymes, which play a crucial role in neurotransmission.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study involving various bacterial strains demonstrated that the compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain tested.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest. Specific studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%, showcasing its potential as a therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
Case Studies
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Cholinesterase Inhibition : A study focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound revealed promising results. The compound was found to inhibit AChE with an IC50 value of approximately 60 µM, suggesting its potential use in treating conditions related to cholinergic dysfunction.
- Methodology : The study utilized spectrophotometric assays to measure enzyme activity before and after treatment with varying concentrations of the compound.
- Findings : The results indicated a dose-dependent inhibition of cholinesterase activity, highlighting the compound's potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Basic: What are the established synthetic routes for 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone?
The compound is typically synthesized via halogenation and Friedel-Crafts acylation. A validated method involves bromination of a fluorophenyl precursor followed by trifluoroacetylation. For example, a reported procedure yields the compound as a yellow oil (89%) with NMR characterization (δ = 7.78 ppm for aromatic protons, J = 8.7 Hz coupling) . Optimization of reaction conditions (e.g., solvent, catalyst) is critical to minimize byproducts like dihalogenated analogs.
Advanced: How can biocatalytic methods enhance enantioselective synthesis of derivatives from this compound?
Alcohol dehydrogenases (ADHs) enable asymmetric reduction of the ketone group. ADH-T (Thermoanaerobacter sp.) and evo-1.1.200 achieve >95% enantiomeric excess (ee) in reducing trifluoroethanones to chiral alcohols. Key parameters include enzyme loading (5–20 mg/mL), substrate concentration (20–100 mM), and cosolvents (e.g., 1,4-dioxane). This method is scalable for producing organofluorinated intermediates, as demonstrated in Odanacatib precursor synthesis .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR : NMR identifies aromatic proton environments (e.g., doublets for ortho-fluorine coupling at δ 7.78 ppm) and confirms trifluoromethyl integration .
- XRD : Single-crystal X-ray diffraction (via SHELX software) resolves halogen and fluorine positioning, critical for understanding reactivity. SHELXL refinement handles high-resolution data and twinning .
Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl and halogen substituents activate the aryl ring for Suzuki-Miyaura couplings. For example, Pd(PPh)-catalyzed coupling with boronic acids at 100°C yields biaryl derivatives. The ketone’s electrophilicity facilitates nucleophilic attacks, but hydration (gem-diol formation) may require anhydrous conditions .
Basic: What biological activities are associated with this compound?
Preliminary studies suggest roles as an enzyme inhibitor (e.g., cytochrome P450) and antimicrobial agent. Its trifluoromethyl group enhances metabolic stability, making it a lead for drug discovery. Testing involves in vitro assays (MIC for antimicrobial activity, IC for enzyme inhibition) .
Advanced: How can structural analogs be designed to optimize pharmacological properties?
- Derivatization : Introduce triazole moieties via Huisgen cycloaddition to improve target binding. For example, click chemistry with azides yields 1,2,3-triazole derivatives with enhanced anticancer activity .
- QSAR Modeling : Correlate substituent positions (e.g., bromine vs. chlorine) with logP and IC to guide synthesis .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Halogen and fluorine atoms create steric and electronic clashes, complicating crystal packing. Strategies include:
- Slow evaporation in CHCl/hexane.
- Using SHELXD for twin-law identification and SHELXL for anisotropic displacement parameter refinement .
Advanced: How is the compound utilized in analytical chemistry applications?
As a SERS (Surface-Enhanced Raman Scattering) probe, its carbonyl and aryl groups generate distinct signals (e.g., 1077 cm for benzene ring vibrations). It can detect pH or carbonate ions in tumor microenvironments when paired with 4-mercaptobenzonitrile as an internal reference .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and fume hoods due to irritant/corrosive properties.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Bulk transport follows IMO guidelines for halogenated ketones .
Advanced: How do positional isomers (e.g., 2-bromo-4-fluoro vs. 3-bromo-4-fluoro) affect reactivity?
The 2-bromo-4-fluoro substitution directs electrophilic attacks to the 5-position due to halogen electronic effects. Comparative kinetic studies (e.g., bromination rates) show lower reactivity at the meta-position, impacting derivatization strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
